molecular formula C20H23F3N4O B12236340 2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine

2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B12236340
M. Wt: 392.4 g/mol
InChI Key: CLOPUZHFZVAGPU-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with cyclopropyl, difluoromethyl, and piperazinyl groups, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction can be employed to introduce the difluoromethyl and cyclopropyl groups onto the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential biological activities could lead to the development of new therapeutic agents for treating various diseases.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor, activator, or modulator. The exact pathways involved depend on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23F3N4O

Molecular Weight

392.4 g/mol

IUPAC Name

2-cyclopropyl-4-(difluoromethyl)-6-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C20H23F3N4O/c1-28-17-5-2-13(10-15(17)21)12-26-6-8-27(9-7-26)18-11-16(19(22)23)24-20(25-18)14-3-4-14/h2,5,10-11,14,19H,3-4,6-9,12H2,1H3

InChI Key

CLOPUZHFZVAGPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4)F

Origin of Product

United States

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